(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group. Its diverse applications span across various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of piperidine derivatives with pyrazine compounds under specific conditions. One common method involves the use of HCl in dioxane to facilitate the reaction, which is monitored by thin-layer chromatography (TLC) and carried out at room temperature . The solvent is then removed in vacuo to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced functional groups.
Substitution: Formation of substituted piperidine and pyrazine derivatives.
Scientific Research Applications
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(Methylsulfonyl)piperidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone: Contains a phenyl ring instead of a pyrazine ring.
Uniqueness
(4-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone is unique due to the presence of both a piperidine ring and a pyrazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-18(16,17)9-2-6-14(7-3-9)11(15)10-8-12-4-5-13-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBJXBNDSKMNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.